molecular formula C7H10ClFO3S B2746159 [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride CAS No. 2418695-81-3

[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride

Cat. No.: B2746159
CAS No.: 2418695-81-3
M. Wt: 228.66
InChI Key: CBIAZFAWPYXRMS-UHFFFAOYSA-N
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Description

[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride is a bicyclic organosulfur compound characterized by a strained 2-oxabicyclo[2.1.1]hexane scaffold substituted with a fluoromethyl group and a sulfonyl chloride moiety. Its molecular formula is C₁₂H₂₂ClNO₄S, with a molecular weight of approximately 270.52 g/mol (calculated from ). The compound’s structure combines a rigid bicyclic framework with polar functional groups, making it a valuable intermediate in medicinal chemistry for synthesizing sulfonamide derivatives or covalent inhibitors. The fluoromethyl group enhances metabolic stability and modulates electronic properties, while the sulfonyl chloride group provides reactivity for nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClFO3S/c8-13(10,11)5-6-1-7(2-6,3-9)12-4-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIAZFAWPYXRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CF)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the fluoromethyl group and the methanesulfonyl chloride moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride: can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The fluoromethyl group can be oxidized or reduced under specific conditions, leading to different derivatives.

    Addition Reactions: The bicyclic structure can undergo addition reactions with various reagents, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of sulfonamide or sulfonate esters, while oxidation and reduction can lead to different fluorinated derivatives.

Scientific Research Applications

[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride: has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Material Science: Its reactivity and stability make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride exerts its effects involves its interaction with various molecular targets. The methanesulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluoromethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Bicyclo[2.1.1]hexane Derivatives

  • 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine hydrochloride (C₈H₁₅ClFNO): This derivative shares the 2-oxabicyclo[2.1.1]hexane core but replaces the sulfonyl chloride with an ethanamine group. Its lower molecular weight (195.66 g/mol) and amine functionality make it suitable for peptide coupling or as a building block in CNS-targeting drugs. The absence of a sulfonyl chloride limits its utility in covalent inhibition compared to the target compound .

Bicyclo[2.2.1]heptane Derivatives

  • 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl (C₆H₁₁ClFN):
    While structurally similar, this compound features a larger bicyclo[2.2.1]heptane system and an azabicyclic amine. The absence of a sulfonyl chloride and the smaller fluorine substituent reduce its electrophilic reactivity. Its applications focus on chiral amine synthesis rather than covalent modification .
  • Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate (C₈H₁₀O₃):
    This derivative includes an ester group and an unsaturated bridge, offering distinct reactivity for Diels-Alder reactions. Its lack of fluorine and sulfonyl chloride highlights functional divergence from the target compound .

Sulfonyl Chloride-Containing Analogues

  • [1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol (C₇H₁₁IO₂): This iodomethyl-substituted analogue replaces the sulfonyl chloride with a methanol group. Its higher molecular weight (254.07 g/mol) and halogenated structure may increase steric hindrance .
  • tert-Butyl 4-(chlorosulfonyl)-2,2-dimethylpiperidine-1-carboxylate (C₁₂H₂₂ClNO₄S): This piperidine-based sulfonyl chloride shares the same molecular formula as the target compound but lacks the bicyclic framework.

Functional and Reactivity Comparison

Property Target Compound 2-Oxabicyclo[2.1.1]hexane Ethanamine 6-Fluoro-2-azabicyclo[2.2.1]heptane
Molecular Weight (g/mol) 270.52 195.66 147.61
Key Functional Group Sulfonyl chloride Amine hydrochloride Azabicyclic amine
Reactivity Electrophilic substitution Nucleophilic amine coupling Chiral resolution
Fluorine Content Fluoromethyl Fluoromethyl Monofluoro
Applications Covalent inhibitors CNS drug intermediates Chiral scaffolds

Biological Activity

The compound [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride is a bicyclic organic molecule notable for its unique structural features, including a fluoromethyl group and a methanesulfonyl chloride moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C8H11ClF2O3SC_8H_{11}ClF_2O_3S with a molecular weight of approximately 249.69 g/mol. The presence of the fluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

PropertyValue
Molecular FormulaC8H11ClF2O3SC_8H_{11}ClF_2O_3S
Molecular Weight249.69 g/mol
LogP0.06
Polar Surface Area (Ų)41
Hydrogen Bond Acceptors3
Hydrogen Bond Donors2

Antimicrobial Activity

Preliminary studies suggest that compounds with similar bicyclic structures exhibit antimicrobial properties. The incorporation of the fluoromethyl group could enhance the interaction with microbial targets, potentially leading to increased efficacy against various pathogens.

Anticancer Properties

Research indicates that bicyclic compounds can demonstrate significant anticancer activity. For instance, derivatives of related structures have shown promising results against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using the MTT assay method. The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity, possibly through the modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various bicyclic compounds, including derivatives similar to This compound . Results indicated that specific derivatives exhibited IC50 values lower than standard chemotherapeutic agents in multiple cancer cell lines, highlighting their potential as effective anticancer agents .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, compounds with similar bicyclic frameworks were screened against a panel of bacteria and fungi. Results demonstrated that certain derivatives showed significant inhibition zones compared to controls, suggesting that modifications in structure can lead to enhanced antimicrobial activity .

The proposed mechanism of action for This compound involves its interaction with biological targets such as enzymes or receptors due to its unique structural attributes:

  • Fluoromethyl Group : Enhances binding affinity and metabolic stability.
  • Bicyclic Structure : Provides rigidity that may influence reactivity and interaction with biological macromolecules.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride, and how can reaction conditions be optimized for high purity?

  • Methodological Answer :

  • Route 1 : Start with a bicyclo[2.1.1]hexane precursor functionalized with a hydroxymethyl group. Fluorinate the hydroxymethyl group using a fluorinating agent (e.g., DAST or Deoxo-Fluor) under anhydrous conditions. Subsequent sulfonation with chlorosulfonic acid or sulfuryl chloride yields the sulfonyl chloride. Optimize temperature (−10°C to 25°C) and stoichiometry to minimize side reactions .
  • Route 2 : Utilize a late-stage fluorination strategy on a pre-formed sulfonyl chloride intermediate. This requires careful control of fluorinating agents to avoid decomposition of the sulfonyl chloride moiety.
  • Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography under inert atmosphere (argon/nitrogen) due to moisture sensitivity. Use anhydrous solvents (e.g., dichloromethane or THF) to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Resolve bicyclic ring protons and carbons, with characteristic shifts for the oxabicyclo system (δ 3.5–5.0 ppm for ether oxygen-adjacent protons).
  • ¹⁹F NMR : Identify the fluoromethyl group (δ −200 to −220 ppm, depending on substituent environment) .
  • Mass Spectrometry (HRMS/ESI-MS) : Confirm molecular ion [M+H]⁺ or [M−Cl]⁺ peaks.
  • X-ray Crystallography : If single crystals are obtainable, analyze the bicyclic framework and sulfonyl chloride geometry (see analogous COF structural studies for methodology) .
  • IR Spectroscopy : Confirm sulfonyl chloride S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) .

Advanced Research Questions

Q. How does the bicyclo[2.1.1]hexane system influence the compound’s reactivity compared to monocyclic or less-strained analogs?

  • Methodological Answer :

  • Steric and Electronic Effects : The strained bicyclic system increases ring tension, potentially accelerating nucleophilic substitution at the sulfonyl chloride group. Compare reactivity with monocyclic sulfonyl chlorides (e.g., benzenesulfonyl chloride) in SN2 reactions with amines.
  • Experimental Design : Perform kinetic studies using model nucleophiles (e.g., aniline or pyridine) in controlled solvents (DMF or acetonitrile). Monitor reaction rates via UV-Vis or NMR .
  • Computational Modeling : Use DFT calculations to map transition-state geometries and quantify strain energy contributions (see methods applied to similar bicyclic systems in drug design) .

Q. How can computational methods predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Model the electronic environment of the sulfonyl chloride group. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict susceptibility to nucleophilic attack.
  • Solvent Effects : Simulate solvent interactions (e.g., polar aprotic vs. protic) using COSMO-RS or SMD models to assess solvation energy barriers.
  • Case Study : Compare with trifluoromethyl-substituted sulfonyl chlorides (e.g., in ) to evaluate fluorine’s electron-withdrawing effects on reactivity .

Q. How can researchers design bioactive derivatives via sulfonamide formation, and what structural factors influence potency?

  • Methodological Answer :

  • Derivatization Strategy : React the sulfonyl chloride with diverse amines (primary/secondary, aromatic/aliphatic) under mild conditions (0–25°C, pH 7–9). Screen for antibacterial or enzyme-inhibitory activity.
  • Structure-Activity Relationship (SAR) :
  • Bicyclic Rigidity : The rigid scaffold may enhance target binding specificity (see ’s bicycloheptane derivatives in pharmacology).
  • Fluoromethyl Group : Fluorine’s electronegativity improves metabolic stability and membrane permeability. Compare with non-fluorinated analogs .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activity data for sulfonyl chloride derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell line, incubation time, solvent controls).
  • Purity Validation : Re-characterize compounds via HPLC or NMR to rule out impurities (e.g., hydrolyzed sulfonic acid byproducts).
  • Assay-Specific Factors : Account for differences in assay protocols (e.g., ATP levels in cell viability assays, enzyme concentrations). Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Analogous Sulfonyl Chlorides

PrecursorFluorination AgentSulfonation AgentYield (%)Purity (%)Reference
Bicyclo[2.1.1]hexanolDASTSO₂Cl₂6598
Camphor derivativeDeoxo-FluorClSO₃H7295

Table 2 : Key Spectral Data for Characterization

TechniqueKey SignalsReference
¹⁹F NMRδ −210 ppm (fluoromethyl)
IR1360 cm⁻¹ (S=O asymmetric stretch)
HRMS[M+H]⁺ m/z calc. 282.05, found 282.04

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